molecular formula C25H19N3O5S B11600913 ethyl 4-(5-{(Z)-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(Z)-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11600913
M. Wt: 473.5 g/mol
InChI Key: ZDAUWTVFZXWYNF-STZFKDTASA-N
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Description

Ethyl 4-(5-{(Z)-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound featuring a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-{(Z)-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.

    Aldol Condensation: The intermediate is then subjected to aldol condensation with 4-methoxybenzaldehyde to introduce the (Z)-methylidene group.

    Esterification: The final step involves esterification with ethyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and furan rings.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolo[3,2-b][1,2,4]triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(5-{(Z)-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its complex structure and functional groups.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(Z)-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(5-{(Z)-[2-(4-hydroxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate
  • Ethyl 4-(5-{(Z)-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate

Uniqueness

Ethyl 4-(5-{(Z)-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from similar compounds with different substituents, such as hydroxy or chloro groups, which may alter its reactivity and interaction with biological targets.

Properties

Molecular Formula

C25H19N3O5S

Molecular Weight

473.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H19N3O5S/c1-3-32-24(30)17-6-4-15(5-7-17)20-13-12-19(33-20)14-21-23(29)28-25(34-21)26-22(27-28)16-8-10-18(31-2)11-9-16/h4-14H,3H2,1-2H3/b21-14-

InChI Key

ZDAUWTVFZXWYNF-STZFKDTASA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3

Origin of Product

United States

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